![molecular formula C11H21NO3 B1400192 tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 623582-54-7](/img/structure/B1400192.png)
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a hydroxymethyl substituent on a cyclopentane ring, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications.
- Molecular Formula : C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- CAS Number : 1330069-67-4
The compound features a sterically bulky tert-butyl group, which enhances its reactivity and stability in various chemical reactions. The carbamate functional group is known for its role in modulating biological processes.
Biological Activity
Research indicates that carbamate derivatives can exhibit significant pharmacological properties. The following table summarizes key findings related to the biological activity of similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Similar structure; potential anticancer properties |
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamate | Interaction with neurological receptors | Exhibits activity against various biological targets |
Case Studies and Research Findings
- Cyclin-Dependent Kinase Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of CDKs. These kinases are critical regulators of the cell cycle and are often targeted in cancer therapy. Preliminary studies suggest that modifications in the cyclopentane structure can enhance binding affinity to CDKs.
- Enzyme Modulation : Research into carbamate derivatives has highlighted their role as enzyme inhibitors or modulators. For instance, studies have indicated that hydroxymethyl groups can influence the binding and activity of enzymes involved in metabolic pathways .
- Neuropharmacological Applications : Compounds with similar structural motifs have been investigated for their effects on neurological processes. The potential for interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is primarily used as a protecting group for amines . Its stability under various reaction conditions allows for selective transformations without affecting the amine functionality. The removal of the tert-butyl group can be achieved under mild conditions, making it an ideal choice for complex synthetic pathways.
Pharmaceutical Development
The compound is being investigated for its potential as a prodrug , which can release active amines in vivo. Its biocompatibility and stability suggest that it could be useful in developing new therapeutic agents. Studies indicate that compounds with similar structures often exhibit significant pharmacological properties, potentially interacting with biological targets like enzymes or receptors .
Synthesis of Complex Molecules
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for the construction of complex molecular architectures necessary for drug development.
Case Study 1: Protecting Group in Palladium-Catalyzed Reactions
In palladium-catalyzed reactions, this compound has been utilized to protect nitrogen atoms during the synthesis of N-Boc-protected anilines. This application highlights its effectiveness in facilitating complex organic transformations while maintaining functional group integrity.
Case Study 2: Drug Development Research
Research has shown that derivatives of this compound can act as enzyme inhibitors or modulators in medicinal chemistry. The presence of both hydroxymethyl and cyclopentane moieties suggests potential interactions that could lead to novel therapeutic agents targeting specific diseases .
Analyse Chemischer Reaktionen
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions, releasing the parent amine and carbon dioxide.
Key Findings :
-
Acidic hydrolysis proceeds efficiently at room temperature, preserving the hydroxymethyl group’s integrity.
-
Steric hindrance from the tert-butyl group slows hydrolysis kinetics compared to smaller carbamates .
Oxidation of the Hydroxymethyl Group
The primary alcohol (-CH₂OH) undergoes oxidation to form a ketone or carboxylic acid, depending on conditions.
Key Findings :
-
PCC selectively oxidizes the hydroxymethyl group without cleaving the carbamate.
-
Over-oxidation with KMnO₄ risks decomposition of the cyclopentane ring .
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.
Key Findings :
-
Tosylation enhances the leaving-group ability, enabling nucleophilic substitutions (e.g., azide, halide) .
-
Stereochemistry at C2 is retained due to the rigid cyclopentane ring.
Reduction of the Carbamate Group
While carbamates are generally resistant to reduction, harsh conditions can break the N–O bond.
Reagents/Conditions | Products | Mechanism |
---|---|---|
LiAlH₄ in THF (reflux) | (1R,2S)-2-(hydroxymethyl)cyclopentylamine + tert-butanol | Hydride attack at the carbonyl carbon, cleaving the Boc group . |
Key Findings :
Esterification and Acylation
The hydroxymethyl group reacts with acylating agents to form esters.
Reagents/Conditions | Products | Mechanism |
---|---|---|
Acetyl chloride, Et₃N | tert-butyl N-[(1R,2S)-2-(acetyloxymethyl)cyclopentyl]carbamate | Nucleophilic acyl substitution. |
Benzoyl chloride, DMAP | tert-butyl N-[(1R,2S)-2-(benzoyloxymethyl)cyclopentyl]carbamate | Catalyzed acylation under mild conditions. |
Key Findings :
-
Ester derivatives improve solubility in nonpolar solvents.
Cross-Coupling Reactions
The carbamate can participate in palladium-catalyzed couplings if functionalized with halides.
Reagents/Conditions | Products | Mechanism |
---|---|---|
Suzuki coupling (Pd(PPh₃)₄, Ar-B(OH)₂) | tert-butyl N-[(1R,2S)-2-(aryl-methyl)cyclopentyl]carbamate | Transmetalation and reductive elimination . |
Key Findings :
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAQXGKDRBOU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.